molecular formula C14H14BrNO B3171299 5-Bromo-2-(4-ethylphenoxy)aniline CAS No. 946665-24-3

5-Bromo-2-(4-ethylphenoxy)aniline

Cat. No.: B3171299
CAS No.: 946665-24-3
M. Wt: 292.17 g/mol
InChI Key: ISBJFNLALYSHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic aromatic substitution reactions , where it acts as a nucleophile and displaces a leaving group on an aromatic ring . This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

5-Bromo-2-(4-ethylphenoxy)aniline can be compared to other similar compounds, such as 3-bromoaniline and 4-bromoaniline . These compounds share similar structural features but differ in the position of the bromine atom on the aromatic ring. The unique positioning of the bromine atom in this compound contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

5-bromo-2-(4-ethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBJFNLALYSHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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